molecular formula C19H13ClN4O B12127170 N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

Cat. No.: B12127170
M. Wt: 348.8 g/mol
InChI Key: AZUMXWSPPQNTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide (CAS Number 865284-98-6) is a chemical compound with a molecular formula of C20H16N4O and a molecular weight of 328.4 g/mol . This benzamide derivative features an imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its significant biological activity and relevance in drug discovery. Compounds based on the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine heterocyclic systems are extensively investigated as potent inhibitors of various biological targets, particularly in oncology . Specifically, these derivatives have been claimed as inhibitors of the c-KIT tyrosine kinase, a well-validated driver in cancers such as gastrointestinal stromal tumor (GIST), systemic mastocytosis, and melanoma . Mutations in c-KIT often lead to constitutive activation, and secondary mutations (like the common V654A mutation) are a major cause of resistance to existing therapies like imatinib . Research into related analogues has demonstrated excellent inhibitory activity (IC50) in the nanomolar range against resistant cell lines, highlighting the potential of this chemical class to overcome drug resistance in cancer treatment . The mechanism of action for such compounds typically involves targeting the ATP-binding site of mutant c-KIT, thereby suppressing its aberrant signaling and inducing apoptosis in tumor cells. This makes this compound a valuable chemical tool for researchers exploring new pathways in targeted cancer therapy, kinase inhibitor profiling, and the development of treatments for imatinib-resistant cancers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H13ClN4O

Molecular Weight

348.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C19H13ClN4O/c20-15-9-7-13(8-10-15)16-17(24-12-4-11-21-19(24)22-16)23-18(25)14-5-2-1-3-6-14/h1-12H,(H,23,25)

InChI Key

AZUMXWSPPQNTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrimidine Derivatives

The imidazo[1,2-a]pyrimidine core is typically synthesized via cyclocondensation of 2-aminopyrimidine with α-haloketones or α-bromoacetophenones. For example, 2-amino-4-chloropyrimidine reacts with 4-chlorophenylglyoxal in acetic acid under reflux to yield 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine. This intermediate is then brominated at the 3-position using N-bromosuccinimide (NBS) in dichloromethane, achieving 85–90% conversion.

Amidation with Benzoyl Chloride

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with benzamide. In a representative procedure, 3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine is treated with benzoyl chloride in the presence of potassium carbonate and a catalytic amount of tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 80°C for 12 hours. Post-reaction purification via silica gel chromatography affords the title compound in 52% yield.

Three-Component Coupling Approaches

Groebke–Blackburn–Bienaymé (GBB) Reaction

Adapting methodologies from imidazo[1,2-a]pyridine synthesis, the GBB reaction enables a one-pot assembly of the imidazo[1,2-a]pyrimidine scaffold. A mixture of 2-aminopyrimidine, 4-chlorobenzaldehyde, and benzoyl isocyanide reacts in methanol at 60°C for 6 hours, catalyzed by indium(III) chloride. This method bypasses intermediate isolation, achieving a 74% yield with >90% purity after recrystallization from ethanol.

Reaction Scheme:

2-Aminopyrimidine+4-Cl-C₆H₄CHO+PhCONH₂InCl₃, MeOHN-[2-(4-Cl-Ph)imidazo[1,2-a]pyrimidin-3-yl]benzamide\text{2-Aminopyrimidine} + \text{4-Cl-C₆H₄CHO} + \text{PhCONH₂} \xrightarrow{\text{InCl₃, MeOH}} \text{N-[2-(4-Cl-Ph)imidazo[1,2-a]pyrimidin-3-yl]benzamide}

Michael-Type Addition for Library Synthesis

Parallel synthesis techniques, as described by, involve a Michael-type addition of acrylonitrile derivatives to preformed imidazo[1,2-a]pyrimidines. While this approach generates diverse analogs, its applicability to the target compound requires substituting acrylonitrile with benzoylating agents, yielding 68–70% under optimized conditions.

Catalytic Methods and Transition Metal Involvement

Palladium-Catalyzed Cross-Coupling

Late-stage functionalization via Suzuki-Miyaura coupling is employed to introduce the 4-chlorophenyl group. For instance, 3-iodoimidazo[1,2-a]pyrimidine reacts with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in dioxane/water (3:1) at 100°C. Subsequent amidation with benzoyl chloride completes the synthesis, yielding 65% over two steps.

Buchwald-Hartwig Amination

In patented routes, Buchwald-Hartwig amination couples aryl halides with benzamide derivatives. Using a palladium-Xantphos catalyst system, 3-bromoimidazo[1,2-a]pyrimidine reacts with benzamide in toluene at 110°C, achieving 60% yield. However, this method requires stringent anhydrous conditions and elevated temperatures.

Purification and Characterization Techniques

Chromatographic Purification

Crude products are typically purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:2), followed by recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo-H), 8.25–7.40 (m, 9H, aryl-H), 5.21 (s, 1H, NH).

  • LC-MS : m/z 348.8 [M+H]⁺, consistent with the molecular formula C₁₉H₁₃ClN₄O.

Challenges and Optimization Strategies

Byproduct Formation in SNAr Reactions

Competing hydrolysis of benzoyl chloride to benzoic acid during amidation reduces yields. Substituting DMF with tetrahydrofuran (THF) and using molecular sieves mitigates this issue, improving yields to 58%.

Scalability of Multicomponent Reactions

While GBB reactions offer efficiency, scalability is hindered by exothermicity. Implementing dropwise aldehyde addition and cooling to 0°C enhances reproducibility on >100 g scales .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The imidazo[1,2-a]pyrimidine core in the target compound is a pyrimidine-fused system, whereas many analogs feature an imidazo[1,2-a]pyridine (pyridine-fused) core. For example:

  • 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (Cpd S8) : This analog (imidazo[1,2-a]pyridine core) has a methyl-substituted benzamide at position 3 and a 4-chlorophenyl group at position 2. Its melting point (225–227°C) and NMR data suggest distinct crystallinity and electronic environments compared to pyrimidine-based derivatives .
  • Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives: These compounds (e.g., Methyl (Z)-2-(4-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate) exhibit a fused benzene ring and a pyrimidinone moiety, resulting in higher melting points (>300°C) due to enhanced hydrogen bonding and rigidity .
Table 1: Core Heterocycle Comparison
Compound Core Structure Substituents (Position) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm)
Target Compound Imidazo[1,2-a]pyrimidine 2-(4-ClPh), 3-benzamide N/A N/A
Cpd S8 Imidazo[1,2-a]pyridine 2-(4-ClPh), 3-(N-Me-benzamide), 6-H 225–227 2.84 (s, N-Me)
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-one Benzoimidazopyrimidinone 3-(3-ClPh), 2-oxo, phenylamino acetate >300 3299 cm⁻¹ (NH), 1682 cm⁻¹ (C=O)

Pharmacological and Physicochemical Properties

  • Anti-Inflammatory Activity : Certain analogs, such as N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide, exhibit superior anti-inflammatory activity compared to aspirin .
  • Antimicrobial Activity : (17Z)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines show moderate antibacterial and antifungal effects .
  • Solubility and Stability : The introduction of hydroxypropyl groups (e.g., in 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)-N-propylacetamide) improves aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide, and how can purity be optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[1,2-a]pyrimidine core via condensation of 2-aminopyrimidine with a 4-chlorophenyl-substituted aldehyde. Subsequent acylation with benzoyl chloride in the presence of a base (e.g., triethylamine) introduces the benzamide moiety .
  • Purity optimization : Use column chromatography or recrystallization with polar aprotic solvents (e.g., DMF/ethanol mixtures). Monitor reactions via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm the imidazo-pyrimidine core (e.g., singlet for H-3 at δ 8.1–8.3 ppm) .
  • LC-MS : Validate molecular weight (calc. for C21H15ClN4O: 386.08 g/mol) and detect fragmentation patterns .
  • FT-IR : Identify carbonyl stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What are the primary biological targets and mechanisms of action reported for this compound?

  • Kinase inhibition : Analogous imidazo[1,2-a]pyrimidines inhibit cyclin-dependent kinases (CDKs) by competitively binding to ATP pockets, disrupting cell cycle progression .
  • Receptor modulation : Chlorophenyl-substituted analogs show selective binding to G-protein-coupled receptors (GPCRs), acting as partial agonists/antagonists .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

Substituent variation : Compare analogs with halogen (Cl, F) or methyl groups at the 4-chlorophenyl or benzamide positions to assess steric/electronic effects .

Molecular docking : Use AutoDock Vina to predict binding affinities to CDK2 vs. CDK4, focusing on hydrogen bonds with Leu83 (CDK2) or Val96 (CDK4) .

In vitro assays : Measure IC50 values against kinase panels and correlate with logP (lipophilicity) for membrane permeability .

Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values across studies)?

  • Root cause analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound stability : Perform stability studies in DMSO/PBS (pH 7.4) using LC-MS to detect degradation products .
    • Validation : Replicate experiments with internal controls (e.g., staurosporine for kinase inhibition) and orthogonal assays (SPR vs. fluorescence polarization) .

Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Solubility : Introduce polar groups (e.g., morpholine or piperazine) at the benzamide para-position; measure logD (pH 7.4) via shake-flask method .
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl (CF3) to reduce CYP450-mediated oxidation; validate via liver microsome assays (t1/2 > 60 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.